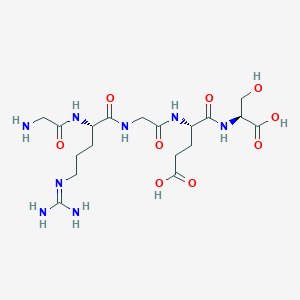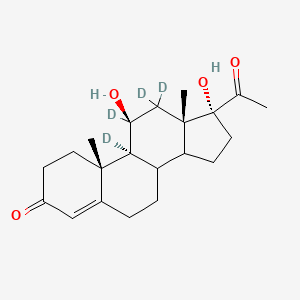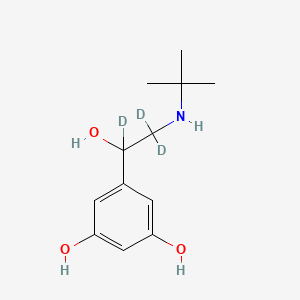
Terbutaline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbutaline-d3 is a deuterium-labeled derivative of Terbutaline, a selective beta-2 adrenergic receptor agonist. Terbutaline is commonly used as a bronchodilator to manage conditions such as asthma, bronchitis, and chronic obstructive pulmonary disease. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for the tracing and quantification of the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbutaline-d3 involves the incorporation of deuterium atoms into the Terbutaline molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with 3,5-dimethoxy phenylacetic acid and tert-butylamine, the synthesis involves condensation, reduction, deprotection, and substitution reactions to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of advanced chromatographic techniques is essential for the purification and isolation of this compound from reaction mixtures .
化学反応の分析
Types of Reactions
Terbutaline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
科学的研究の応用
Terbutaline-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace and quantify the distribution, metabolism, and excretion of Terbutaline in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Terbutaline.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetics and metabolism of beta-2 adrenergic agonists.
Biomedical Research: Used in studies related to respiratory diseases and the development of bronchodilators
作用機序
Terbutaline-d3, like Terbutaline, acts as a selective beta-2 adrenergic receptor agonist. It binds to beta-2 receptors in bronchial, vascular, and uterine smooth muscle, activating adenylyl cyclase. This increases intracellular cyclic adenosine monophosphate (cAMP), which in turn decreases intracellular calcium levels. The reduction in calcium levels leads to the relaxation of smooth muscle cells, resulting in bronchodilation and relief from bronchospasm .
類似化合物との比較
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist used as a bronchodilator.
Salbutamol: A widely used beta-2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.
Formoterol: A long-acting beta-2 agonist used in the management of asthma and chronic obstructive pulmonary disease.
Uniqueness of Terbutaline-d3
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it an invaluable tool in drug development and biomedical research .
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
228.30 g/mol |
IUPAC名 |
5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D |
InChIキー |
XWTYSIMOBUGWOL-XGWWUZNLSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C1=CC(=CC(=C1)O)O)O)NC(C)(C)C |
正規SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


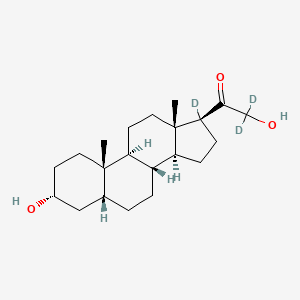
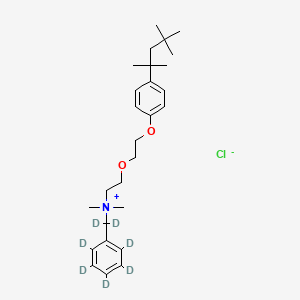
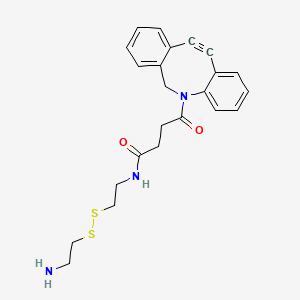

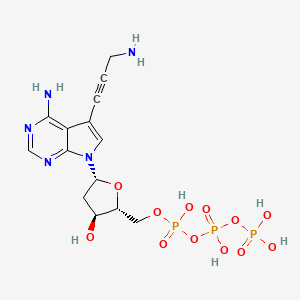
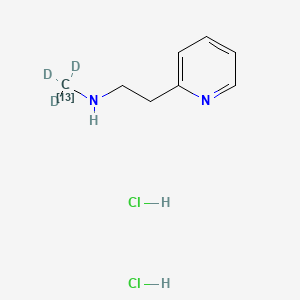
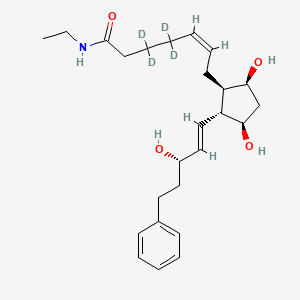
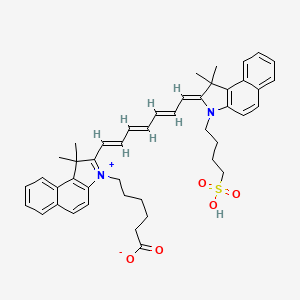
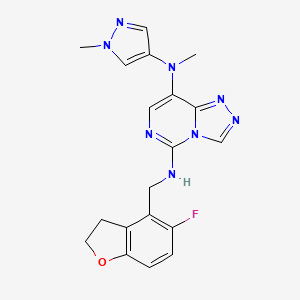

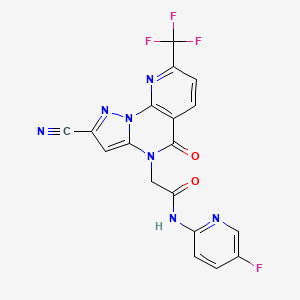
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
